3-(3,5-dimethoxybenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide
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Overview
Description
3-(3,5-dimethoxybenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethoxybenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials are often substituted benzamides and benzofurans, which undergo various chemical transformations such as amide bond formation, aromatic substitution, and methoxylation. Common reagents used in these reactions include coupling agents like EDCI or DCC, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethoxybenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide bond can be reduced to form amines.
Substitution: Aromatic substitution reactions can occur at the benzofuran or benzamide rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzofuran derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethoxybenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide would depend on its specific biological target. Generally, benzofuran derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dimethoxybenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide
- 3-(3,4-dimethoxybenzamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide
- 3-(3,5-dimethoxybenzamido)-N-(2,4-dimethoxyphenyl)benzothiophene-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzofuran and benzamide moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-[(3,5-dimethoxybenzoyl)amino]-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O7/c1-31-16-9-10-20(22(14-16)34-4)27-26(30)24-23(19-7-5-6-8-21(19)35-24)28-25(29)15-11-17(32-2)13-18(12-15)33-3/h5-14H,1-4H3,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRBRLLEZOEIGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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